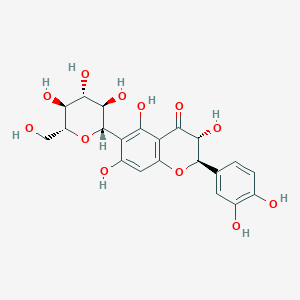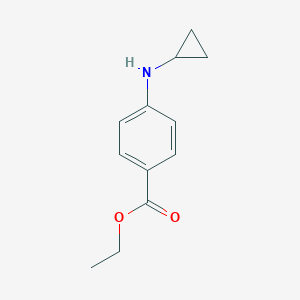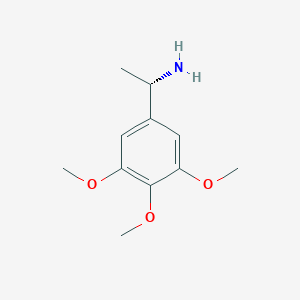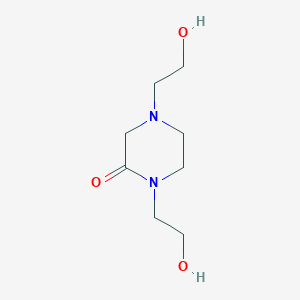
1,4-Bis(2-hydroxyethyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-hydroxyethyl)piperazin-2-one, commonly known as Bicine, is a zwitterionic buffer widely used in biochemical and physiological research. It was first synthesized in 1961 by Good and Izawa, and since then, it has been extensively studied due to its unique properties.
Wirkmechanismus
Bicine acts as a buffer by maintaining a constant pH in a solution. It has a pKa of 8.3, which makes it an effective buffer in the physiological pH range. Bicine achieves buffering by accepting or donating protons depending on the pH of the solution. It also helps to stabilize the structure of proteins and enzymes by providing a suitable environment for their activity.
Biochemische Und Physiologische Effekte
Bicine has been shown to have minimal effects on the biochemical and physiological properties of proteins and enzymes. It does not interfere with the activity or stability of most enzymes and proteins, making it an ideal buffer for their study. Bicine is also biocompatible, which makes it suitable for cell culture experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Bicine has several advantages over other buffers, including its low toxicity and low UV absorbance. It is also stable over a wide range of pH and temperature conditions. However, Bicine has some limitations, such as its limited solubility at high concentrations and its interference with some spectroscopic techniques.
Zukünftige Richtungen
There are several future directions for the use of Bicine in scientific research. One area of interest is the development of new Bicine derivatives with improved properties, such as increased solubility and lower UV absorbance. Another area of interest is the use of Bicine in drug delivery systems, where it could be used to stabilize and deliver drugs to specific targets in the body.
Conclusion:
In conclusion, Bicine is a versatile buffer widely used in biochemical and physiological research. Its unique properties make it an ideal buffer for the study of proteins and enzymes. Bicine has several advantages over other buffers, but it also has some limitations. There are several future directions for the use of Bicine in scientific research, and it is likely to remain an important tool for many years to come.
Synthesemethoden
Bicine can be synthesized by the reaction of diethanolamine with ethylene chlorohydrin in the presence of sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. The yield of Bicine synthesis can be improved by adjusting the reaction conditions such as temperature, pH, and the concentration of reactants.
Wissenschaftliche Forschungsanwendungen
Bicine is a versatile buffer that has a wide range of applications in scientific research. It is commonly used in the preparation of cell culture media, protein extraction, and purification, enzyme assays, and protein crystallization. Bicine is also used in electrophoresis and chromatography techniques to separate and analyze proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
122734-17-2 |
|---|---|
Produktname |
1,4-Bis(2-hydroxyethyl)piperazin-2-one |
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
1,4-bis(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O3/c11-5-3-9-1-2-10(4-6-12)8(13)7-9/h11-12H,1-7H2 |
InChI-Schlüssel |
PLKLFHFGLAWKAK-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1CCO)CCO |
Kanonische SMILES |
C1CN(C(=O)CN1CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





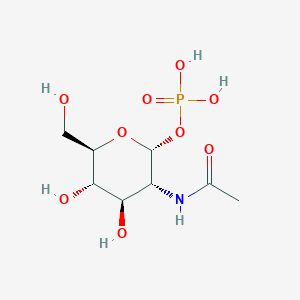

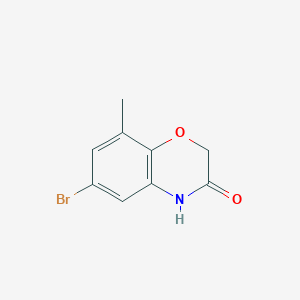
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
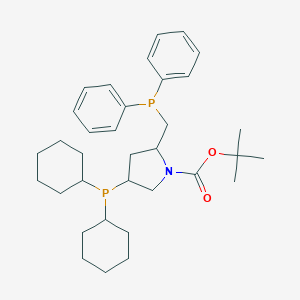
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)

